molecular formula C11H22O2 B12985435 2-Hydroxyundecan-3-one

2-Hydroxyundecan-3-one

Cat. No.: B12985435
M. Wt: 186.29 g/mol
InChI Key: SGQJZEDJWXPBIT-UHFFFAOYSA-N
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Description

2-Hydroxyundecan-3-one is an organic compound belonging to the class of ketones. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon and a carbonyl group (C=O) attached to the third carbon in an eleven-carbon chain. This compound is known for its role in quorum sensing, a process of bacterial cell-to-cell communication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyundecan-3-one can be achieved through various synthetic routes. One common method involves the oxidation of 2-undecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction is typically carried out under mild conditions to prevent over-oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. High-performance liquid chromatography (HPLC) is often used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyundecan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products

    Oxidation: 2-Ketoundecan-3-one or 2-Carboxyundecan-3-one.

    Reduction: 2-Hydroxyundecan-3-ol.

    Substitution: 2-Chloroundecan-3-one or 2-Bromoundecan-3-one.

Scientific Research Applications

2-Hydroxyundecan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyundecan-3-one involves its role as a signaling molecule in quorum sensing. It binds to specific receptors on bacterial cells, triggering a cascade of molecular events that regulate gene expression. This process allows bacteria to coordinate their behavior in response to changes in population density.

Comparison with Similar Compounds

2-Hydroxyundecan-3-one can be compared with other similar compounds such as:

    3-Hydroxyundecan-4-one: Another quorum sensing molecule with a similar structure but different functional group positions.

    2-Hydroxytridecan-3-one: A longer-chain analogue with similar chemical properties.

    2-Hydroxydecan-3-one: A shorter-chain analogue with similar reactivity.

The uniqueness of this compound lies in its specific role in quorum sensing and its ability to regulate bacterial colony morphology and behavior .

Properties

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-hydroxyundecan-3-one

InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-11(13)10(2)12/h10,12H,3-9H2,1-2H3

InChI Key

SGQJZEDJWXPBIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C(C)O

Origin of Product

United States

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